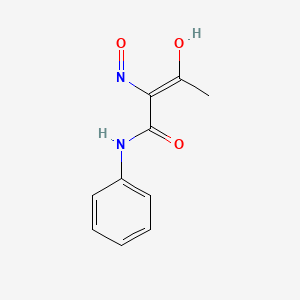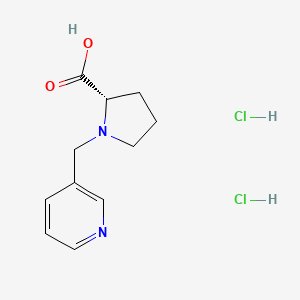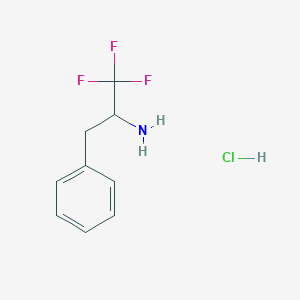
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N It is a trifluoromethylated amine, which means it contains a trifluoromethyl group (-CF3) attached to an amine group (-NH2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with an amine source under acidic conditions to form the hydrochloride salt. The reaction can be carried out using various methods, including:
Reductive Amination: This method involves the reduction of the ketone group in 1,1,1-trifluoro-3-phenylpropan-2-one to form the corresponding amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Direct Amination: This method involves the direct reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with an amine source in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for precise control of reaction conditions and improved efficiency.
Batch Synthesis: This method involves the batch-wise addition of reactants to a reactor, followed by purification and isolation of the product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluoromethyl group can be reduced to form the corresponding methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
Oxidation: The major products of oxidation reactions include nitroso and nitro compounds.
Reduction: The major products of reduction reactions include the corresponding methylated amine.
Substitution: The major products of substitution reactions include halogenated or alkylated derivatives.
科学研究应用
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their activity and function.
相似化合物的比较
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group.
1,1,1-Trifluoro-3-phenylpropan-2-ylamine hydrochloride: This compound has a similar structure but differs in the substitution pattern of the amine group.
1,1,1-Trifluoro-3-phenylpropan-2-ylhydrazine hydrochloride: This compound has a similar structure but contains a hydrazine group instead of an amine group.
The uniqueness of this compound lies in its specific trifluoromethylation pattern and the presence of the amine group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
330-70-1 |
|---|---|
分子式 |
C9H11ClF3N |
分子量 |
225.64 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H |
InChI 键 |
GURZIIAEEFYQTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


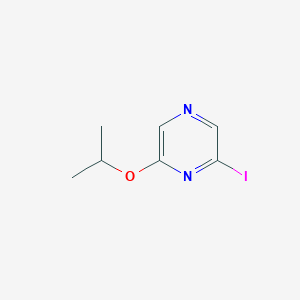
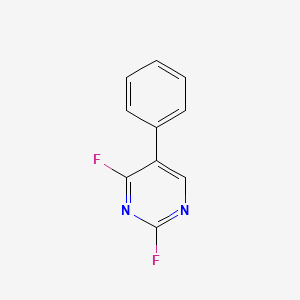
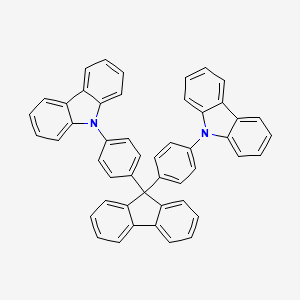
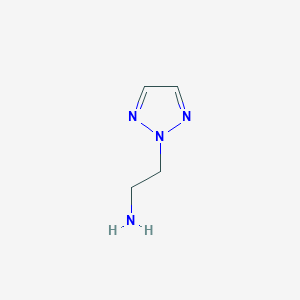
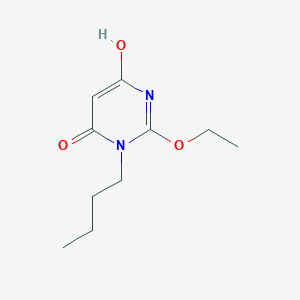

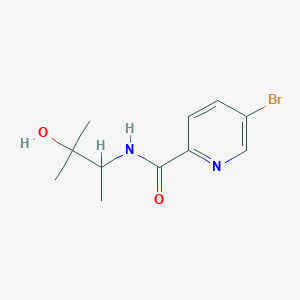
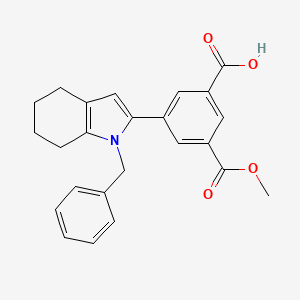
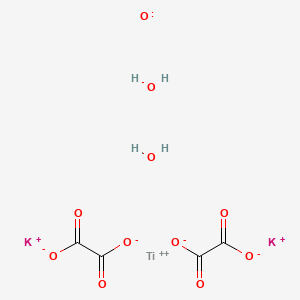
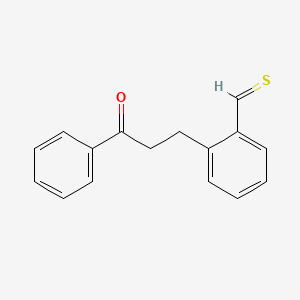
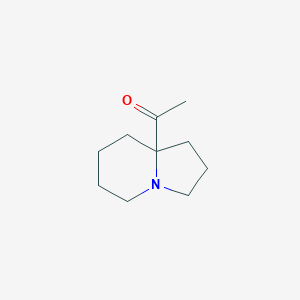
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
